molecular formula C10H13BrN2 B597272 4-Bromo-N-cyclopentylpyridin-2-amine CAS No. 1209458-99-0

4-Bromo-N-cyclopentylpyridin-2-amine

Cat. No.: B597272
CAS No.: 1209458-99-0
M. Wt: 241.132
InChI Key: SJMMGOLQGWCCSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Bromo-N-cyclopentylpyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopentylpyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of N-cyclopentylpyridin-2-amine derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

Scientific Research Applications

4-Bromo-N-cyclopentylpyridin-2-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopentylpyridin-2-amine
  • 4-Bromo-N-cyclohexylpyridin-2-amine
  • 4-Bromo-N-cyclopropylpyridin-2-amine

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopentyl group attached to the pyridine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMGOLQGWCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682476
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-99-0
Record name 4-Bromo-N-cyclopentylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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